2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid
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Overview
Description
The compound “(2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” is a solid substance with a molecular weight of 353.42 . Another similar compound “2- ( { [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)-3- (1,3-thiazol-2-yl)propanoic acid” also exists as a powder, has a molecular weight of 394.45, and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “(2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” is 1S/C21H23NO4/c1-2-3-12-19 (20 (23)24)22-21 (25)26-13-18-16-10-6-4-8-14 (16)15-9-5-7-11-17 (15)18/h4-11,18-19H,2-3,12-13H2,1H3, (H,22,25) (H,23,24)/t19-/m1/s1 .Physical and Chemical Properties Analysis
“(2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” is a solid substance with a molecular weight of 353.42 . The similar compound “2- ( { [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)-3- (1,3-thiazol-2-yl)propanoic acid” also exists as a powder, has a molecular weight of 394.45, and is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
- The compound has been prepared from 3-bromopyruvic acid and other chemical reactions, showing its utility in chemical synthesis processes (Le & Goodnow, 2004).
- It has also been used in the efficient synthesis of dipeptidyl urea esters, indicating its role as a building block in peptide chemistry (Babu & Kantharaju, 2005).
Applications in Biochemical Research
- In a study, it was utilized for the synthesis of structurally diverse N-substituted hydroxamic acids, highlighting its importance in medicinal chemistry (Mellor & Chan, 1997).
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, has been used to protect hydroxy-groups in the synthesis of biochemicals, demonstrating its protective properties in chemical reactions (Gioeli & Chattopadhyaya, 1982).
Utility in Biomaterials and Therapeutics
- A comprehensive study of noncovalent interactions in the crystal structures of amino acids with the Fmoc moiety, derived from this compound, has been conducted. This emphasizes its significance in understanding the structural and supramolecular features of biomaterials (Bojarska et al., 2020).
- Another research involved the synthesis of blue emissive functionalized fluorene derivatives, shedding light on its potential in developing materials with specific photophysical properties (Athira, Meerakrishna, & Shanmugam, 2020).
Contribution to Organic Light Emitting Diodes (OLED)
- 9,9-Dimethyl-9H-fluoren-2-ylboronic acid, a related compound, is an important intermediate for the synthesis of OLED materials, indicating its application in advanced material sciences (Xue-feng, 2013).
Solid Phase Synthesis Applications
- The compound has been used in the solid-phase synthesis of oligoureas, demonstrating its utility in the efficient synthesis of complex molecules (Guichard et al., 2000).
Role in Radiolabeling and Imaging
- In the field of radiolabeling, it has been utilized for the synthesis of tracers for imaging hypoxia, an important aspect in medical diagnostics (Malik et al., 2012).
Application in Cardiovascular and Antibacterial Research
- Its derivatives have been synthesized and studied for cardiovascular and antibacterial effects, further expanding its scope in pharmacology (Soltani Rad et al., 2014).
PET Radioligands for Brain Tumors
- The compound has been used in the synthesis of potential PET radioligands for imaging brain tumors, showcasing its importance in neurology and cancer research (Yu et al., 2010).
Safety and Hazards
“(2R)-2- (9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” has the hazard statements H315, H319, H335 and the precautionary statements P261, P305, P338, P351 . The similar compound “2- ( { [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)-3- (1,3-thiazol-2-yl)propanoic acid” has the same hazard and precautionary statements .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-18-7-5-6-16(13-18)12-17(24(28)29)14-27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIRURDGMVMQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823724-86-2 |
Source
|
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(3-fluorophenyl)methyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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